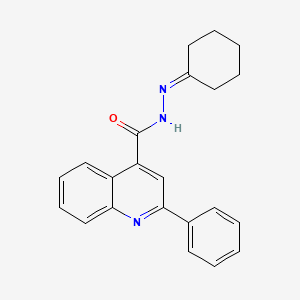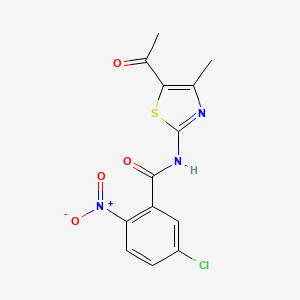
ethyl 2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMIC and is a derivative of indole-2-carboxylic acid hydrazide. EMIC has shown promising results in scientific research, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of EMIC is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. EMIC has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, EMIC has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression.
Biochemical and Physiological Effects:
EMIC has been shown to have various biochemical and physiological effects. In cancer cells, EMIC has been shown to induce apoptosis and inhibit cell proliferation. EMIC has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, EMIC has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. In bacterial cells, EMIC has been shown to disrupt cell wall synthesis and inhibit bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMIC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. EMIC has also been shown to have low toxicity and high selectivity for cancer cells. However, there are also limitations to using EMIC in lab experiments. EMIC has poor solubility in water, which can make it difficult to work with. Additionally, more research is needed to fully understand the mechanism of action of EMIC and its potential side effects.
Direcciones Futuras
There are several future directions for research on EMIC. One potential direction is to investigate the use of EMIC in combination with other cancer treatments such as chemotherapy and radiation therapy. Another direction is to explore the use of EMIC in other fields such as antibacterial and anti-inflammatory activity. Additionally, more research is needed to fully understand the mechanism of action of EMIC and its potential side effects. Overall, EMIC has shown promising results in scientific research and has the potential to be a valuable tool in various fields.
Métodos De Síntesis
The synthesis of EMIC involves the reaction of ethyl 2-oxoacetate, 5-methoxyindole-2-carboxylic acid hydrazide, and acetic anhydride in the presence of sulfuric acid. This reaction leads to the formation of EMIC as a yellow solid with a melting point of 220-222°C. The purity of the compound can be confirmed using various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
EMIC has shown potential applications in various fields such as cancer treatment, antibacterial activity, and anti-inflammatory activity. In cancer treatment, EMIC has been shown to inhibit the growth of cancer cells and induce apoptosis. EMIC has also been shown to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, EMIC has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
ethyl N-[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-3-19-12(17)15-14-10-8-6-7(18-2)4-5-9(8)13-11(10)16/h4-6,13,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNJCLMFCALXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=NC1=C(NC2=C1C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5752221.png)
![N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5752228.png)
![N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5752240.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5752252.png)
![methyl 5-[(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5752259.png)
![5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5752265.png)
![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5752292.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)

![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)